molecular formula C₁₆₅H₂₆₁N₅₁O₅₅S₂ B612753 Amyline, humaine amidée CAS No. 122384-88-7

Amyline, humaine amidée

Numéro de catalogue: B612753
Numéro CAS: 122384-88-7
Poids moléculaire: 3903.28
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Therapeutic Applications

1. Diabetes Management

Human amidated amylin has been developed into therapeutic agents for diabetes management. The synthetic analogue pramlintide (brand name Symlin) is a notable application. It is utilized as an adjunct therapy for patients with type 1 and type 2 diabetes to improve glycemic control. Pramlintide functions by:

  • Suppressing Glucagon Release : It inhibits glucagon secretion from alpha cells, leading to reduced hepatic glucose output.
  • Promoting Satiety : Amylin enhances feelings of fullness, which can aid in weight management.
  • Regulating Gastric Emptying : It slows gastric emptying, contributing to better postprandial glucose control .

2. Investigational Combinations

Research is ongoing into combining pramlintide with other agents such as GLP-1 receptor agonists or leptin to enhance weight loss and metabolic control in obese patients . This combination therapy aims to leverage the synergistic effects of these hormones on appetite regulation and glucose metabolism.

Structural Insights and Amyloid Formation

Human amidated amylin is known for its propensity to form amyloid fibrils, which are implicated in the pathogenesis of T2DM. Understanding its structural properties is essential for developing effective treatments.

1. Amyloidogenic Properties

  • Aggregation Mechanism : Human amidated amylin aggregates through a stepwise process involving monomers forming oligomers and protofibrils before becoming amyloid fibrils. This aggregation is toxic to pancreatic beta cells, contributing to their dysfunction and death .
  • Role of C-terminal Amidation : The amidation at the C-terminus significantly influences the peptide's stability and receptor binding affinity. Studies show that non-amidated variants exhibit altered biological activity and increased amyloidogenicity .

Case Studies

1. Pramlintide Efficacy in Clinical Trials

Clinical trials have demonstrated that pramlintide effectively lowers HbA1c levels when used alongside insulin therapy in type 1 diabetes patients. A study found that pramlintide administration resulted in a significant reduction in postprandial glucose spikes compared to placebo .

2. Amylin's Role in T2DM Pathology

Research indicates that human amidated amylin is the primary component of amyloid deposits found in pancreatic beta cells of T2DM patients. Autopsy studies reveal that approximately 90% of T2DM cases exhibit these deposits, highlighting the peptide's critical role in disease progression .

Comparative Data Table

FeatureHuman Amidated AmylinRat Amylin
Length 37 residues37 residues
C-terminal Modification AmidatedAmidated
Amyloidogenicity HighLow
Clinical Use PramlintideNone
Role in Diabetes Contributes to T2DMNot implicated

Mécanisme D'action

Target of Action

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone . It is co-secreted with insulin from the pancreatic β-cells in response to food consumption . The primary targets of Amylin are the pancreatic β-cells .

Mode of Action

Amylin plays a crucial role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels . It inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight . Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake .

Biochemical Pathways

Amylin functions as part of the endocrine pancreas and contributes to glycemic control . It is involved in various biological processes such as negative regulation of cell differentiation, cell-cell signaling, sensory perception of pain, eating behavior, signal transduction, negative regulation of bone resorption, apoptotic process, negative regulation of cell population proliferation, protein destabilization, protein homooligomerization, amyloid fibril formation, G protein-coupled receptor signaling pathway, adenylate cyclase-activating G protein-coupled receptor signaling pathway, positive regulation of cytosolic calcium ion concentration, regulation of signaling receptor activity, positive regulation of protein kinase A signaling, negative regulation of mitochondrion organization, negative regulation of protein homooligomerization, positive regulation of apoptotic process, positive regulation of MAPK cascade, positive regulation of protein kinase B signaling, amylin receptor signaling pathway, negative regulation of amyloid fibril formation .

Pharmacokinetics

Amylin is stored as a prohormone within secretory granules inside the β-cells of the pancreas before it is processed to a mature hormone and secreted extracellularly .

Result of Action

The result of Amylin’s action is the regulation of glucose homeostasis. It slows gastric emptying, promotes satiety, and prevents post-prandial spikes in blood glucose levels . It also inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight .

Action Environment

The action of Amylin is influenced by the environment within the pancreatic β-cells where it is produced and secreted . Factors such as nutrient levels, including glucose, lipids, or amino acids, can trigger its release . The stability and efficacy of Amylin can be affected by these environmental factors within the pancreatic β-cells .

Analyse Biochimique

Biochemical Properties

“Amylin, Human Amidated” interacts with several enzymes, proteins, and other biomolecules. It belongs to the calcitonin peptide family, which includes calcitonin (CT), α- and β-calcitonin gene-related peptide (CGRP), adrenomedullin, and intermedin/adrenomedullin 2 . Amylin is primarily synthesized in the pancreatic islet β-cells . It is co-synthesized and co-secreted with insulin by pancreatic β-cells at a ratio of approximately 10–100:1 (insulin:amylin) in response to nutrient stimuli .

Cellular Effects

“Amylin, Human Amidated” has significant effects on various types of cells and cellular processes. It influences cell function by regulating energy homeostasis, acting as an adiposity signal, and participating in bone metabolism, blood pressure regulation, and locomotor activity . Amylin reportedly has several biological roles . It also suppresses postprandial glucagon secretion indirectly and directly through its effect on pancreatic α-cells .

Molecular Mechanism

The mechanism of action of “Amylin, Human Amidated” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has an amidated C-terminus and an intramolecular disulfide bridge between cysteine residues at positions 2 and 7, both of which are essential for amylin to carry out its biological activity .

Temporal Effects in Laboratory Settings

The effects of “Amylin, Human Amidated” change over time in laboratory settings. Although most studies investigating the effects of amylin are based on animal models, it has been shown that amylin influences satiation, inhibits postprandial glucagon secretion, slows gastric emptying, and inhibits digestive enzyme secretion through various peripheral and central mechanisms .

Dosage Effects in Animal Models

The effects of “Amylin, Human Amidated” vary with different dosages in animal models. Concurrent amylin and leptin infusion synergistically reduce body weight and adiposity in diet-induced obesity-prone (DIO) rats .

Metabolic Pathways

“Amylin, Human Amidated” is involved in several metabolic pathways. It regulates blood glucose levels, suppresses glucagon release from the pancreas, promotes satiation, and regulates gastric emptying .

Transport and Distribution

“Amylin, Human Amidated” is transported and distributed within cells and tissues. It is co-secreted with insulin from the pancreatic β-cells . Expression of amylin has also been detected in the gastrointestinal system, lung tissue, and nervous system .

Subcellular Localization

The subcellular localization of “Amylin, Human Amidated” and its effects on activity or function are significant. Amylin is primarily synthesized in the pancreatic islet β-cells . It is co-stored and co-secreted with insulin by pancreatic β-cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amylin is synthesized as a preprohormone, which is then cleaved by prohormone protein convertase 1/3 and prohormone protein convertase 2 into pro-amylin . The signal peptide is removed during translation of the protein and transport into the endoplasmic reticulum. Inside the endoplasmic reticulum, a disulfide bond is formed between cysteine residues numbers 2 and 7 . Later in the secretory pathway, the precursor undergoes additional proteolysis and post-translational modification. The terminal glycine amino acid that results from this cleavage allows the enzyme peptidylglycine alpha-amidating monooxygenase to add an amine group, completing the transformation from the precursor protein pro-amylin to the biologically active amylin .

Industrial Production Methods: Industrial production of amylin involves recombinant DNA technology, where the gene encoding human amylin is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed protein is then purified and subjected to post-translational modifications to achieve the amidated form .

Analyse Des Réactions Chimiques

Types of Reactions: Amylin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge between cysteine residues can be reduced to form free thiol groups, which can then participate in further chemical reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified forms of amylin with altered biological activity. For example, the reduction of disulfide bridges results in a linear form of amylin, which may have different biological properties compared to the native form .

Comparaison Avec Des Composés Similaires

Uniqueness of Amylin: Amylin’s unique role in regulating glucose homeostasis, gastric emptying, and satiety distinguishes it from other similar compounds. Its co-secretion with insulin and its involvement in the pathogenesis of type 2 diabetes mellitus further highlight its importance in metabolic regulation .

Activité Biologique

Human amidated amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin from the pancreatic beta cells. This peptide plays a crucial role in glucose regulation, satiety, and gastric emptying. However, it is also notorious for its propensity to form amyloid fibrils, which are implicated in the pathogenesis of type 2 diabetes mellitus (T2DM). This article explores the biological activity of human amidated amylin, focusing on its physiological roles, amyloidogenic properties, and interactions with various compounds.

Physiological Roles of Human Amidated Amylin

Human amylin is synthesized as a precursor protein (proamylin) and undergoes several post-translational modifications, including the formation of a disulfide bond and C-terminal amidation. The amidation process enhances its stability and biological activity. The primary physiological functions of human amidated amylin include:

  • Regulation of Blood Glucose Levels : Amylin helps to lower blood glucose by suppressing glucagon secretion from the pancreas and slowing gastric emptying, thereby promoting satiety .
  • Satiety Promotion : It signals the brain to induce feelings of fullness after meals, which can help regulate food intake .
  • Gastric Emptying Regulation : By slowing gastric emptying, amylin contributes to postprandial glucose control .

Amyloid Formation and Its Implications

Despite its beneficial roles, human amidated amylin has a high propensity to aggregate into amyloid fibrils, particularly in individuals with T2DM. These aggregates are primarily composed of β-sheet-rich structures that are cytotoxic to pancreatic beta cells. Key findings regarding amyloid formation include:

  • Fibrillation Process : Under physiological conditions, human amylin exists as a soluble monomer. However, it can undergo conformational changes leading to aggregation into fibrils . The aggregation process involves the formation of intermediate oligomers that are highly toxic to cells.
  • Role of Amino Acids : Specific residues within the amylin sequence contribute significantly to its amyloidogenic potential. For instance, the amino acid proline at position 25 in rat amylin disrupts fibril formation, while its absence in human amylin enhances aggregation propensity .
  • Cytotoxicity : Studies have shown that β-sheet-rich oligomers are the most cytotoxic forms of amylin, leading to membrane disruption and cell death in pancreatic beta cells .

Impact of C-terminal Amidation

The C-terminal amidation of human amylin is critical for its biological activity and receptor interactions:

  • Receptor Activation : C-terminal amidation significantly enhances the binding affinity and activation of amylin receptors (Amylin1 and Amylin3). For example, replacing the C-terminal amide with a carboxylate group resulted in a 58-fold reduction in receptor activation at Amylin1 receptors .
  • Stability Against Degradation : Amidated peptides exhibit increased resistance to proteolytic degradation, extending their half-life in circulation and enhancing their physiological effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity and implications of human amidated amylin:

  • Inhibition of Aggregation by Flavonoids : Research demonstrated that flavonoids like chrysin can inhibit the aggregation of human amylin in vitro. This suggests potential therapeutic avenues for preventing amyloid formation in diabetic patients .
  • Comparative Studies with Rat Amylin : Investigations comparing human and rat amylins revealed that despite having similar structures, rat amylin does not form fibrils due to specific amino acid differences. This highlights the importance of sequence variation in amyloidogenicity .
  • Molecular Characterization : Molecular studies have characterized the structure-function relationships of human amidated amylin, confirming that both disulfide bonding and C-terminal amidation are essential for its full biological activity .

Propriétés

IUPAC Name

N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-[2-[[16-(2-amino-2-oxoethyl)-19-(2,6-diaminohexanoylamino)-7,13-bis(1-hydroxyethyl)-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOPBXQQPZYQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C165H261N51O55S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3903.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.